molecular formula C16H17N3O2S B2603012 5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole CAS No. 351162-54-4

5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole

Cat. No.: B2603012
CAS No.: 351162-54-4
M. Wt: 315.39
InChI Key: MCHIDYWVPVJRMP-UHFFFAOYSA-N
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Description

5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a methyl group and a 2,4,6-trimethylbenzenesulfonyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-methyl-1H-1,2,3-benzotriazole with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyl group can yield the corresponding sulfonic acid .

Scientific Research Applications

5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites, potentially inhibiting or modifying enzyme activity. The benzotriazole core can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-benzotriazole: Lacks the methyl and sulfonyl substitutions, resulting in different chemical properties.

    5-methyl-1H-1,2,3-benzotriazole: Similar structure but without the sulfonyl group, affecting its reactivity and applications.

    2,4,6-trimethylbenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness

The presence of both the methyl and sulfonyl groups in 5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole imparts unique chemical properties, making it more versatile in various reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

5-methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-5-6-15-14(9-10)17-18-19(15)22(20,21)16-12(3)7-11(2)8-13(16)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHIDYWVPVJRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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